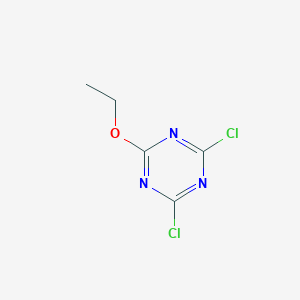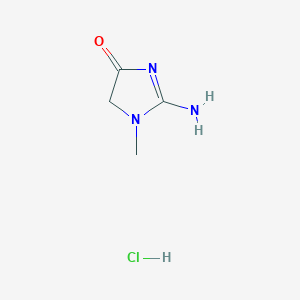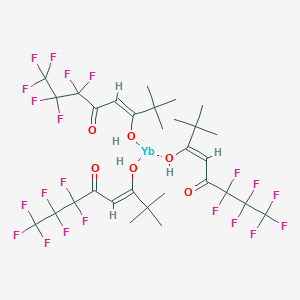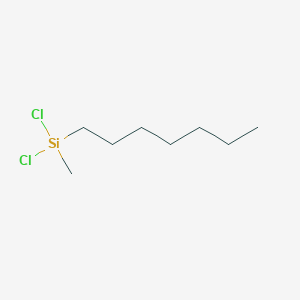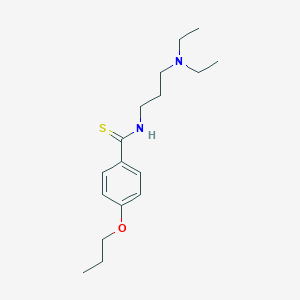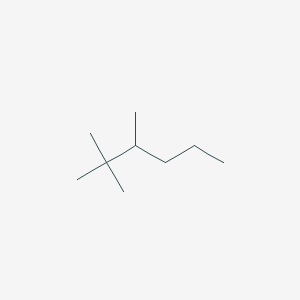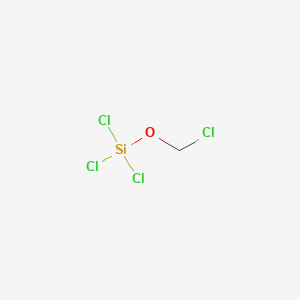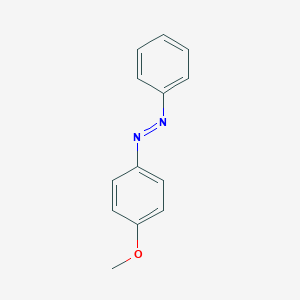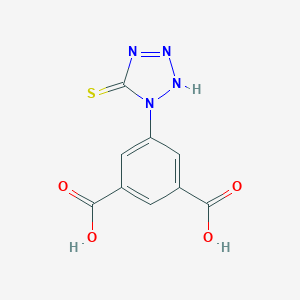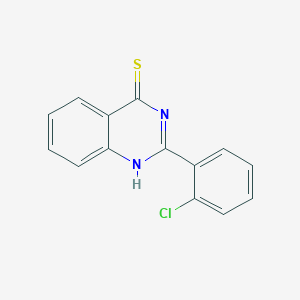
2-(2-chlorophenyl)quinazoline-4(3H)-thione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-(2-chlorophenyl)quinazoline-4(3H)-thione” is a derivative of quinazolinone, a heterocyclic compound . Quinazolines are known for their wide spectrum of biological properties, including antibacterial, antifungal, anticonvulsant, anti-inflammatory, anti-HIV, anticancer, and analgesic activities .
Synthesis Analysis
Quinazoline derivatives, including “2-(2-chlorophenyl)quinazoline-4(3H)-thione”, can be synthesized using anthranilic acid, acid chloride, 2-amino-ethanol, and different amines . In one study, quinazolin-4(3H)-one bearing phenoxy-acetamide derivatives were designed and synthesized to develop α-glucosidase inhibitors .Molecular Structure Analysis
The molecular structure of “2-(2-chlorophenyl)quinazoline-4(3H)-thione” can be established by well-defined spectral analysis techniques like IR, 1 H-NMR, 13 C-NMR, and Mass spectra .Direcciones Futuras
The future directions for “2-(2-chlorophenyl)quinazoline-4(3H)-thione” and similar compounds involve further exploration of their biological activities and potential applications. For instance, there is ongoing research into the development of new antidiabetes agents using quinazolin-4(3H)-one derivatives . Additionally, the synthesis of new bio-active molecules for antimicrobial activity is a key area of focus .
Propiedades
IUPAC Name |
2-(2-chlorophenyl)-1H-quinazoline-4-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2S/c15-11-7-3-1-5-9(11)13-16-12-8-4-2-6-10(12)14(18)17-13/h1-8H,(H,16,17,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEJJMAINUWVBEV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=S)N=C(N2)C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90407281 |
Source


|
| Record name | 2-(2-chlorophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-chlorophenyl)quinazoline-4(3H)-thione | |
CAS RN |
18590-76-6 |
Source


|
| Record name | 2-(2-chlorophenyl)quinazoline-4(3H)-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90407281 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

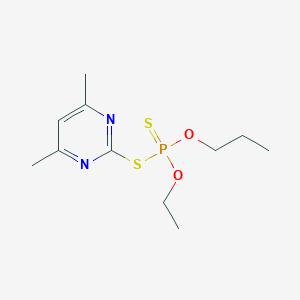
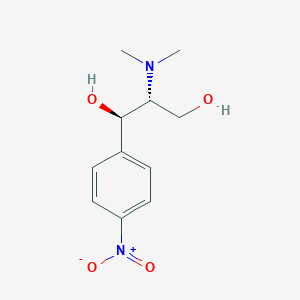
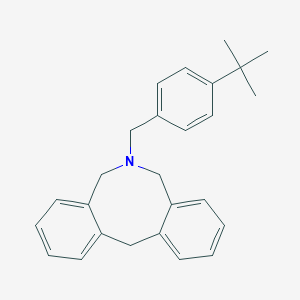
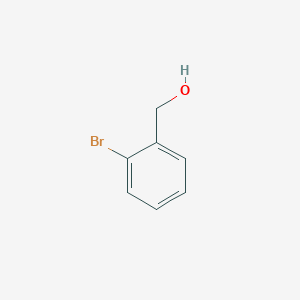
![2-Phenylimidazo[1,2-a]pyrimidine](/img/structure/B97590.png)
